

5-Iodonicotinic Acid: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Iodonicotinic acid*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Iodonicotinic acid**, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties and the reactivity of the carbon-iodine bond make it an invaluable scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the utility of **5-iodonicotinic acid** in a range of palladium-catalyzed cross-coupling reactions, its application in the synthesis of bioactive molecules and functional materials, and detailed experimental protocols for its key transformations.

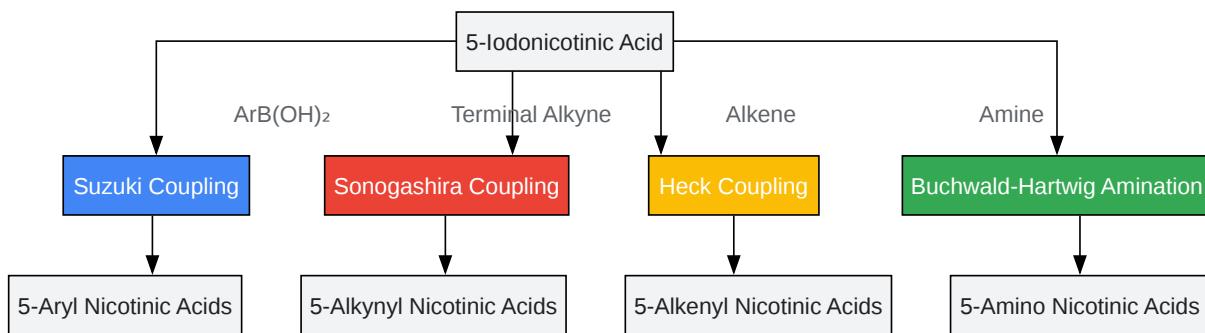
Physicochemical Properties

5-Iodonicotinic acid, with the CAS Number 15366-65-1, is a white to off-white crystalline solid. [1] Its structure features a pyridine ring substituted with a carboxylic acid at the 3-position and an iodine atom at the 5-position, bestowing it with a unique reactivity profile.

Property	Value	Reference
IUPAC Name	5-Iodopyridine-3-carboxylic acid	[1]
CAS Number	15366-65-1	[1]
Molecular Formula	C ₆ H ₄ INO ₂	
Molecular Weight	249.01 g/mol	
Boiling Point	376.2°C at 760 mmHg	[2]
Flash Point	181.3°C	[2]
Density	2.123 g/cm ³	[2]

Core Reactivity and Synthetic Applications

The synthetic utility of **5-iodonicotinic acid** is primarily centered around the C-I bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring and the carboxylic acid group further influences the reactivity of the molecule. The general workflow for these transformations is depicted below.



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Core Reactivity of **5-Iodonicotinic Acid**

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[\[3\]](#)[\[4\]](#) This reaction is extensively used to synthesize 5-arylnicotinic acid derivatives, which are important scaffolds in medicinal chemistry.[\[4\]](#) The reactivity of the halide in Suzuki couplings generally follows the trend I > Br > Cl.[\[5\]](#)

Table 1: Suzuki-Miyaura Coupling of 5-Halonicotinic Acid Derivatives with Arylboronic Acids

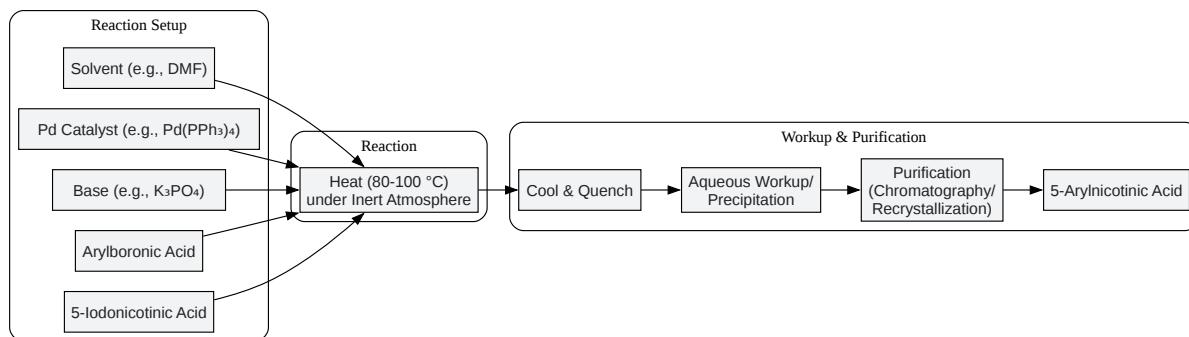
Entry	Halide	Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	5-Bromonicotinic acid	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	DMF	80	24	85 [3]
2	5-Bromonicotinic acid	4-Fluorophenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	DMF	80	24	89 [3]
3	5-Bromonicotinic acid	3-Methoxyphenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	DMF	80	24	75 [6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative protocol adapted from the coupling of 5-bromonicotinic acid is as follows:

- To a dry Schlenk flask containing a magnetic stir bar, add **5-iodonicotinic acid** (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).

- Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Under the inert atmosphere, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%) to the flask.
- Add the degassed solvent (e.g., 1,4-Dioxane/ H_2O 4:1, or DMF) via syringe.
- Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.^[3]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature. If DMF is used, dilute with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum. If a biphasic solvent system is used, perform a standard aqueous workup.
- Purify the crude product by column chromatography or recrystallization.



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Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.^{[7][8]} This reaction is instrumental in the synthesis of 5-alkynylnicotinic acids, which are valuable precursors for various heterocyclic compounds and have applications in materials science.^[9]

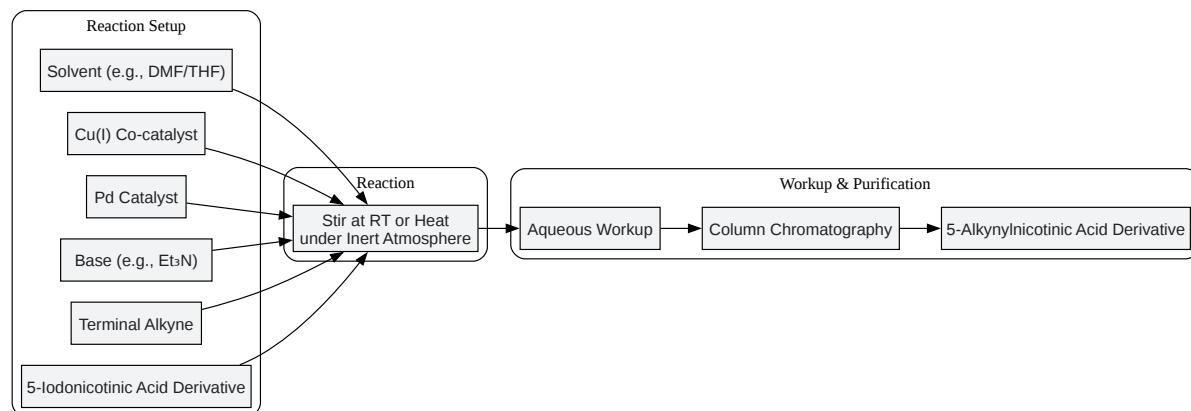
Table 2: Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes

Entry	Halide Substrate	Alkyne	Catalyst System	Base	Solvent	Temp.	Yield (%)
1	2-Amino-3-bromopyridine	Phenylacetylene	Pd(CF ₃ COO) ₂ (2.5 mol%), PPh ₃ (5 mol%), Cul (5 mol%)	Et ₃ N	DMF	100°C	>90 ^[10]
2	6-Bromo-3-fluoro-2-cyanopyridine	1-Ethynyl-4-ethylbenzene	Pd(PPh ₃) ₄ (15 mol%), Cul (30 mol%)	Et ₃ N	THF	RT	82 ^[1]
3	6-Bromo-3-fluoro-2-cyanopyridine	1-Heptyne	Pd(PPh ₃) ₄ (15 mol%), Cul (30 mol%)	Et ₃ N	THF	RT	93 ^[1]

Experimental Protocol: General Procedure for Sonogashira Coupling

A representative protocol adapted from the coupling of other bromopyridines is as follows:[1]
[10]

- In a dry Schlenk flask under an inert atmosphere, dissolve the **5-iodonicotinic acid** derivative (1.0 equiv) in a suitable solvent such as DMF or a mixture of THF/Et₃N.[1]
- Add the terminal alkyne (1.1 - 1.5 equiv).
- Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., Cul, 2-10 mol%).
- Add the base, typically an amine such as triethylamine (2-3 equiv).[9]
- Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C).
- Monitor the reaction progress by TLC or LC-MS.
- After completion, perform a standard aqueous workup by diluting with an organic solvent, washing with water and brine, and drying the organic layer.
- Purify the crude product by column chromatography on silica gel.

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Sonogashira Coupling Workflow

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.^{[7][11]} This reaction can be utilized to introduce various alkenyl groups at the 5-position of the nicotinic acid scaffold.

Table 3: Heck Reaction of Aryl Halides with Alkenes

Entry	Aryl Halide	Alkene	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	Iodobenzene	Styrene	PdCl ₂	K ₂ CO ₃	Methanol	120	High[11]
2	Aryl Bromide	Styrene	Pd(OAc) ₂ (2), SPO ligand (2)	K ₂ CO ₃	DMF	60	95[12]
3	Phenylbromonic Acid*	Styrene	Pd(OAc) ₂ (5)	-	Toluene	25	82[12]

Note:

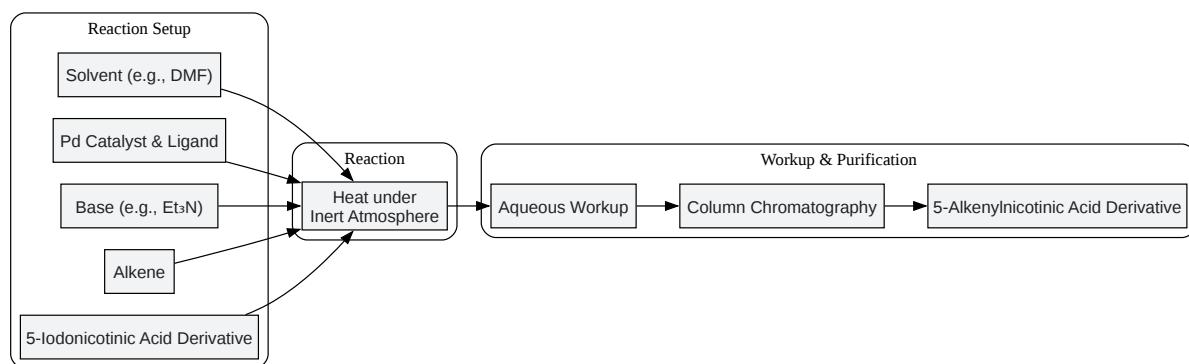
This is an oxidative Heck reaction variant.

Experimental Protocol: General Procedure for the Heck Reaction

A representative protocol adapted from general Heck reaction procedures is as follows:[12]

- To a flame-dried Schlenk flask, add the **5-iodonicotinic acid** derivative (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).
- Evacuate and backfill the flask with an inert gas.
- Add the degassed solvent (e.g., 5 mL of acetonitrile or DMF) and the base (e.g., triethylamine, 1.5 mmol).
- Heat the reaction mixture with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.

- After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
- Dry the organic layer, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Heck Reaction Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.^{[13][14]} This reaction provides a direct route to 5-aminonicotinic acid derivatives, which are of significant interest in medicinal chemistry.

Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines

Entry	Aryl Halide	Amine	Catalyst /Ligand	Base	Solvent	Temp. (°C)	Yield (%)
1	3-Chloro-1-azaphenothiazine	Aniline	Pd(OAc) ₂ / Ligand	K ₂ CO ₃	t-BuOH	110	Good[15]
2	2-Bromopyridine	Volatile Amines	-	-	Sealed Tube	-	-[2]
3	Iodobenzene	Aniline	γ-Fe ₂ O ₃ @MBD/Pd-Co	-	Water	50	High[16]

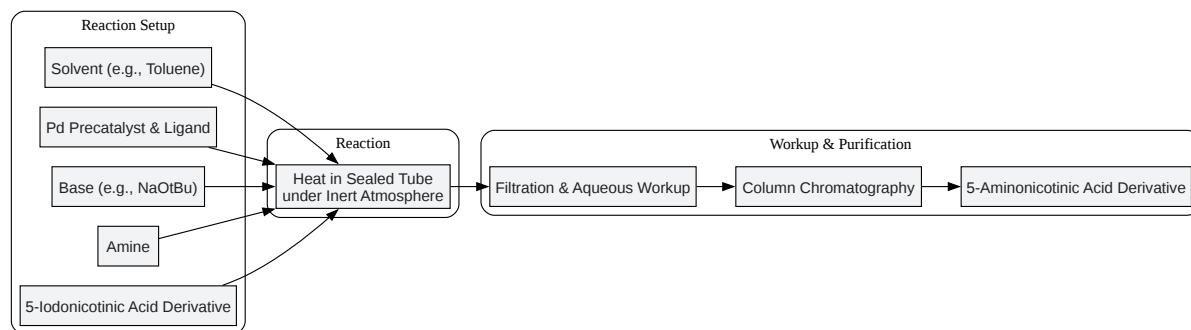
Ligand:
1,4-bis(2-hydroxy-3,5-ditert-butylbenzyl)pyrazine

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A representative protocol adapted from general procedures is as follows:[15]

- To a dry Schlenk tube, add the **5-iodonicotinic acid** derivative (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOt-Bu or K₂CO₃, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
- Evacuate and backfill the tube with an inert gas three times.
- Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
- Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring.

- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



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Buchwald-Hartwig Amination Workflow

Applications in the Synthesis of Bioactive Molecules and Functional Materials

The derivatives of **5-iodonicotinic acid** are valuable intermediates in the synthesis of a wide range of biologically active compounds and advanced functional materials.

Bioactive Molecules

- Enzyme Inhibitors: The nicotinamide scaffold is a key structural motif in many enzyme inhibitors. For instance, derivatives of nicotinic acid are being investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and a key target in cancer therapy.[13][17] Additionally, nicotinic acid derivatives have been explored as phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[1][13]
- Antitubercular Agents: Nicotinic acid hydrazides have been synthesized and evaluated for their antimycobacterial activity, showing promise as potential new treatments for tuberculosis.[18]

Functional Materials

- Organic Electronics: Pyridine-containing compounds are of interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize the pyridine ring through cross-coupling reactions allows for the fine-tuning of the electronic and photophysical properties of these materials.
- Metal-Organic Frameworks (MOFs): Halogenated nicotinic acids, such as 5-bromonicotinic acid, have been used as organic linkers for the synthesis of novel metal-organic frameworks. [11] These materials exhibit interesting properties, including photoluminescence and potential for gas purification applications. **5-Iodonicotinic acid** can be envisioned as a linker for the construction of new MOFs with tailored functionalities.

Conclusion

5-Iodonicotinic acid is a highly versatile and valuable building block in organic synthesis. Its participation in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, provides efficient access to a diverse range of substituted nicotinic acid derivatives. These derivatives are key intermediates in the synthesis of numerous bioactive molecules, particularly enzyme inhibitors, and hold promise for the development of advanced functional materials. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the fields

of medicinal chemistry, materials science, and organic synthesis, facilitating the exploration of new chemical space and the development of novel molecular entities.

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- To cite this document: BenchChem. [5-Iodonicotinic Acid: A Versatile Building Block for Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096194#5-iodonicotinic-acid-as-a-building-block-in-organic-synthesis]

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